CCR4 Antagonist Potency: Ortho‑Toluyl vs. Para‑Toluyl Substitution Impact
The ortho‑toluyl derivative (target compound, CAS 1171353-05-1) exhibits a distinct potency profile compared to its para‑toluyl isomer (CAS not disclosed in public data) within the same piperazinyl‑pyrimidine series. Binding measurements reveal an IC50 of 48 nM for the target compound vs. 210 nM for the para‑methylbenzoyl analog in an identical human CCR4 [125I]TARC displacement assay (HEK293 transfectant membrane) [1]. This >4‑fold potency difference demonstrates that the position of the methyl group on the benzoyl ring is a critical SAR determinant that cannot be approximated by generic substitution.
| Evidence Dimension | hCCR4 binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 48 nM |
| Comparator Or Baseline | 4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine (para-toluyl isomer): IC50 = 210 nM |
| Quantified Difference | 4.4‑fold (48 nM vs. 210 nM) |
| Conditions | [125I]TARC displacement, human CCR4 transfected HEK293 cell membranes, 25 °C, 2 h incubation |
Why This Matters
The >4‑fold potency advantage means the target compound can be used at lower concentrations in cell‑based assays, reducing off‑target risk and solvent toxicity, while maintaining the same receptor occupancy as the para‑isomer.
- [1] LI, S. et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. WO Patent 2013/107333 (A1), 2013-07-25. (Example compound data extracted from patent biological activity table.) View Source
